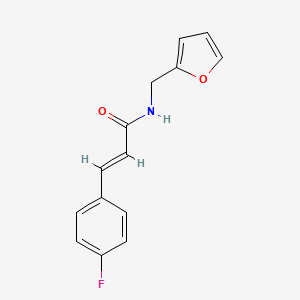
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as MOC-BZM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MOC-BZM belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is not fully understood, but studies have shown that it can bind to metal ions and inhibit acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, induce apoptosis in cancer cells, and act as a fluorescent probe for metal ions. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its ability to act as a fluorescent probe for metal ions, which can be useful in detecting metal ions in biological systems. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease and as an anticancer agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be taken into consideration when conducting experiments.
未来方向
There are several future directions for the research of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, including its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use as an anticancer agent. Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new compounds with improved properties.
合成方法
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been synthesized using different methods, including the reaction of 4-methylcoumarin-2-carboxylic acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 2-aminotoluene and then coupled with 4-methyl-7-hydroxycoumarin in the presence of triethylamine. Another method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-aminotoluene in the presence of acetic anhydride, followed by the reaction with benzoyl chloride to yield this compound.
科学研究应用
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
属性
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-4-6-15(11)18(21)19-13-7-8-14-12(2)9-17(20)22-16(14)10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURDGUWNDPMPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)
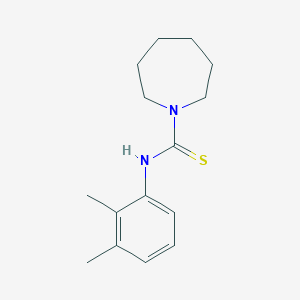

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)
![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
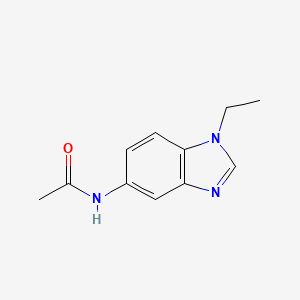
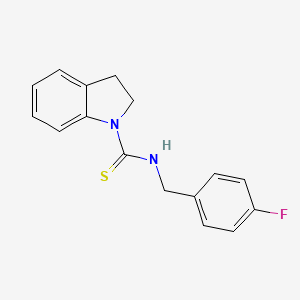
![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)

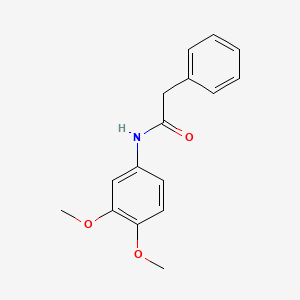
![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
